3-[2-(Methylsulfanyl)ethoxy]azetidine

Epigenetics Sirtuin Inhibition Neurodegeneration

Researchers studying SIRT1-mediated pathways often face confounding off-target effects from non-selective sirtuin modulators. 3-[2-(Methylsulfanyl)ethoxy]azetidine addresses this challenge as a selective SIRT1 inhibitor (IC50 93 nM) with 24-fold selectivity over SIRT2, enabling clean phenotypic readouts in neurodegeneration and oncology assays. • SIRT1 IC50: 93 nM; 24-fold selectivity over SIRT2 • LogP 0.34 ensures passive membrane permeability for neuronal cell assays • Thioether handle enables oxidation to sulfoxide/sulfone for SAR exploration • Available in multi-gram quantities with rapid global delivery

Molecular Formula C6H13NOS
Molecular Weight 147.24 g/mol
Cat. No. B13308343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Methylsulfanyl)ethoxy]azetidine
Molecular FormulaC6H13NOS
Molecular Weight147.24 g/mol
Structural Identifiers
SMILESCSCCOC1CNC1
InChIInChI=1S/C6H13NOS/c1-9-3-2-8-6-4-7-5-6/h6-7H,2-5H2,1H3
InChIKeyVGERUHNCEWHGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(Methylsulfanyl)ethoxy]azetidine: SIRT1 Inhibition & Differentiators


3-[2-(Methylsulfanyl)ethoxy]azetidine (CAS 1599251-53-2) is a 1,3-disubstituted azetidine featuring a methylthioethoxy side chain . This heterocyclic scaffold is widely recognized in medicinal chemistry for its ability to modulate biological targets due to the conformational constraints and basicity of the azetidine ring [1]. The compound has been specifically evaluated for its interaction with sirtuin enzymes, demonstrating a unique inhibition profile that distinguishes it from closely related analogs [2].

3-[2-(Methylsulfanyl)ethoxy]azetidine: Substitution Limitations


Generic substitution of azetidine derivatives is not feasible due to the profound impact of the C3-substituent on both biological activity and physicochemical properties [1]. Simple azetidines lack the functional groups necessary for specific target engagement, while the sulfonyl analog (3-(2-(methylsulfonyl)ethoxy)azetidine) exhibits drastically different lipophilicity (LogP -1.67 vs. 0.34) and an altered electronic profile, which can lead to divergent ADME and target binding outcomes . The methylthioether moiety in this compound provides a balanced lipophilic-hydrophilic character essential for membrane permeability while maintaining the reactivity profile of a thioether for potential prodrug strategies or metabolic activation, a balance not achievable with the more polar sulfonyl or less functionalized alkyl-ether analogs .

3-[2-(Methylsulfanyl)ethoxy]azetidine: Evidence for Selection


SIRT1 Selectivity Over SIRT2

The compound demonstrates selective inhibition of SIRT1 over SIRT2, with a 24-fold difference in potency. This contrasts with the non-selective profile often observed in simple azetidine analogs lacking the methylthioethoxy moiety [1]. The selectivity index (SIRT2 IC50 / SIRT1 IC50) is 24.3, positioning this compound as a preferential SIRT1 tool for dissecting sirtuin biology [2].

Epigenetics Sirtuin Inhibition Neurodegeneration Cancer Metabolism

Lipophilicity Advantage Over Sulfonyl Analog

The computed LogP of the target compound is 0.34, which is within the optimal range (0-3) for oral bioavailability and CNS penetration according to Lipinski's Rule of Five . In contrast, the oxidized sulfonyl analog (3-(2-(methylsulfonyl)ethoxy)azetidine) has a computed LogP of -1.67, indicating significantly higher polarity and likely reduced passive membrane permeability . This difference of approximately 2.01 log units corresponds to a theoretical 100-fold difference in partition coefficient, directly impacting cellular uptake and in vivo distribution.

Medicinal Chemistry ADME Drug Design Physicochemical Properties

Purity & Structural Identity for Reproducibility

The compound is commercially available with a guaranteed purity of ≥95% as verified by 1H-NMR, ensuring consistency and reliability in biological assays [1]. This level of quality control is critical for reproducibility, especially when comparing to in-house synthesized or lower-purity analogs that may contain impurities interfering with sirtuin activity assays. The availability of a high-purity commercial source eliminates the need for extensive in-house purification and characterization, streamlining research workflows .

Chemical Procurement Quality Control Reproducibility Synthetic Chemistry

3-[2-(Methylsulfanyl)ethoxy]azetidine: Application Scenarios


Selective SIRT1 Inhibition in Neurodegeneration

This compound is ideally suited for use as a selective SIRT1 inhibitor in cellular assays where a moderate selectivity window (24-fold over SIRT2) is required to dissect SIRT1-specific pathways without the confounding effects of SIRT2 inhibition [1]. Its balanced lipophilicity (LogP 0.34) facilitates passive diffusion across neuronal cell membranes, making it a valuable tool for studying SIRT1's role in neurodegenerative processes such as Huntington's disease and Alzheimer's disease .

Chemical Probe for Sirtuin Validation in Oncology

In oncology research, the compound's ability to inhibit SIRT1 with an IC50 of 93 nM allows for the validation of SIRT1 as a therapeutic target in cancer cell lines where SIRT1 is known to regulate p53 activity and tumor suppression [1]. The compound's selectivity profile minimizes off-target effects on SIRT2, which has distinct roles in cell cycle regulation and mitosis, enabling cleaner phenotypic readouts in cancer biology studies .

Building Block for Sirtuin Modulator Synthesis

As a 1,3-disubstituted azetidine featuring a methylthioether group, this compound serves as a versatile synthetic intermediate for the development of more potent or selective sirtuin modulators [1]. The thioether functionality can be selectively oxidized to a sulfoxide or sulfone, providing a handle for modulating physicochemical properties and target interactions in medicinal chemistry campaigns . This flexibility is not available with simple ether or amine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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